Cas no 267243-28-7 (Canertinib)
Canertinib Chemical and Physical Properties
Names and Identifiers
-
- Canertinib
- CI-1033
- PD-183805
- N-[4-(3-chloro-4-fluoroanilino)-7-(3-morpholin-4-ylpropoxy)quinazolin-6-yl]prop-2-enamide
- N-[4-(3-chloro-4-fluoro-anilino)-7-(3-morpholinopropoxy)quinazolin-6-yl]acrylamide
- CI-1033(Canertinib)
- Canertinib base
- Canetinib
- Canertinib (CI-1033)
- N-[4-(3-chloro-4-fluoroanilino)-7-(3-Morpholin-4-ylpropoxy)quinazolin-6-yl]prop-2-en
- 2-Propenamide,N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[3-(4-morpholinyl)propoxy]-6-quinazoliny...
- 2-Propenamide,N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[3-(4-morpholinyl)propoxy]-6-quinazolinyl]-
- Canertinib (CI-1033,CI 1033, PD-183805, PD-0183805)
- N-(4-(3-Chloro-4-fluorophenylamino)-7-(3-morpholinopropoxy)quinazolin-6-yl)acrylamide
- UNII-C78W1K5ASF
- N-[4-(3-Chloro-4-fluoroanilino)-7-(3-morpholinopropoxy)quinazolin-6-yl]acrylamide
- N-{4-[(3-chloro-4-fluorophenyl)amino]-7-[3-(morpholin-4-yl)propoxy]quinazolin-6-yl}prop-2-enamide
- C78W1K5ASF
- CI1033
- PD183805
- N-(4-((3-chloro-4-fluorophenyl)amino)-7-(3-morpholinopropoxy)quinazolin-6-yl)acrylamide
- N-(4-((3-Chloro-4-fluorophenyl)amino)-7-(3-(morpholin-4-yl)prop
- HMS3244M17
- SCHEMBL54837
- NSC780019
- FT-0654215
- NCGC00182713-01
- HMS3244M18
- Canertinib [INN:BAN]
- EX-A078
- Caneritinib; CI-1033
- A25038
- OMZCMEYTWSXEPZ-UHFFFAOYSA-N
- GTPL5675
- DTXSID8048943
- Tox21_113361
- BCP9000481
- Z166624030
- 267243-28-7 (free base)
- Q5032274
- MLS004774146
- cid_156414
- BDBM4779
- BCP01790
- s1019
- N-(4-((3-Chloro-4-fluorophenyl)amino)-7-(3-(morpholin-4-yl)propoxy)quinazolin-6-yl)prop-2-enamide
- CANERTINIB [MI]
- CHEBI:61399
- DB05424
- DTXCID1028869
- NSC801011
- NSC-780019
- N-(4-(3-CHLORO-4-FLUOROPHENYL)AMINO)-7-(3-MORPHOLIN-4-YL)PROPOXY)QUINAZOLIN-6-YL)PROP-2-ENAMIDE
- CI-1033 (Canertinib)
- AS-56189
- HY-10367
- CCG-269588
- SN-26606
- 267243-28-7
- Canertinib free base
- Canertinib [INN]
- BCPP000301
- BCP9000482
- CS-0121
- SB16594
- N-[4-(3-chloro-4-fluoro-anilino)-7-(3-morpholinopropoxy)quinazolin-6-yl]prop-2-enamide
- NCGC00182713-02
- EN300-6493001
- CAS-267243-28-7
- PD 183805 dihydrochloride
- HMS3244N17
- NSC-801011
- NCGC00182713-18
- SMR003500789
- NS00071801
- CANERTINIB [WHO-DD]
- BCP9000525
- CHEMBL31965
- AKOS005145818
- PD0183805
- 2-PROPENAMIDE, N-(4-((3-CHLORO-4-FLUOROPHENYL)AMINO)-7-(3-(4-MORPHOLINYL)PROPOXY)-6-QUINAZOLINYL)-
- N-[4-(3-chloro-4-fluoro-phenyl-amino)-7-(3-morpholin-4-yl-propoxy)-quinazolin-6-yl]-acrylamide
- SDCCGSBI-0654262.P002
- N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-[3-(4-morpholinyl)propoxy]-6-quinazolinyl]-2-propenamide; N-[4-(3-Chloro-4-fluorophenylamino)-7-(3-morpholin-4-ylpropoxy)quinazolin-6-yl]acrylamide;
- BRD-K50168500-001-07-9
-
- MDL: MFCD09837878
- Inchi: 1S/C24H25ClFN5O3/c1-2-23(32)30-21-13-17-20(14-22(21)34-9-3-6-31-7-10-33-11-8-31)27-15-28-24(17)29-16-4-5-19(26)18(25)12-16/h2,4-5,12-15H,1,3,6-11H2,(H,30,32)(H,27,28,29)
- InChI Key: OMZCMEYTWSXEPZ-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)NC1=C2C=C(C(=CC2=NC=N1)OCCCN1CCOCC1)NC(C=C)=O)F
Computed Properties
- Exact Mass: 485.16300
- Monoisotopic Mass: 485.163
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 34
- Rotatable Bond Count: 9
- Complexity: 671
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 88.6
- XLogP3: 3.9
Experimental Properties
- Color/Form: Powder
- Density: 1.355
- Melting Point: 188-190°
- Boiling Point: 691.0±55.0°C at 760 mmHg
- Flash Point: 371.7 °C
- Refractive Index: 1.659
- PSA: 88.61000
- LogP: 4.47540
- Vapor Pressure: 0.0±2.2 mmHg at 25°C
Canertinib Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Canertinib Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C864106-10mg |
Canertinib (CI-1033) |
267243-28-7 | ≥98% | 10mg |
¥429.00 | 2022-09-29 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD157893-5mg |
Canertinib |
267243-28-7 | 97% | 5mg |
¥301 | 2021-08-02 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD157893-10mg |
N-(4-((3-Chloro-4-fluorophenyl)amino)-7-(3-morpholinopropoxy)quinazolin-6-yl)acrylamide |
267243-28-7 | 97% | 10mg |
¥281.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD157893-50mg |
N-(4-((3-Chloro-4-fluorophenyl)amino)-7-(3-morpholinopropoxy)quinazolin-6-yl)acrylamide |
267243-28-7 | 97% | 50mg |
¥955.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD157893-100mg |
N-(4-((3-Chloro-4-fluorophenyl)amino)-7-(3-morpholinopropoxy)quinazolin-6-yl)acrylamide |
267243-28-7 | 97% | 100mg |
¥1369.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD157893-250mg |
N-(4-((3-Chloro-4-fluorophenyl)amino)-7-(3-morpholinopropoxy)quinazolin-6-yl)acrylamide |
267243-28-7 | 97% | 250mg |
¥2263.0 | 2024-04-17 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci10062-10mg |
Canertinib (CI-1033) |
267243-28-7 | 98% | 10mg |
¥428.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci10062-50mg |
Canertinib (CI-1033) |
267243-28-7 | 98% | 50mg |
¥756.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci10062-100mg |
Canertinib (CI-1033) |
267243-28-7 | 98% | 100mg |
¥1034.00 | 2023-09-09 | |
| ChemScence | CS-0121-10mg |
Canertinib |
267243-28-7 | 99.82% | 10mg |
$60.0 | 2022-04-27 |
Canertinib Suppliers
Canertinib Related Literature
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V. von Manstein,B. Groner Med. Chem. Commun. 2017 8 96
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Huan Sun,Yan Ren,Weijie Hou,Lin Li,Fanqi Zeng,Sisi Li,Yongfen Ma,Xiao Liu,She Chen,Zhiyuan Zhang Chem. Commun. 2016 52 10225
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C. Zambaldo,J.-P. Daguer,J. Saarbach,S. Barluenga,N. Winssinger Med. Chem. Commun. 2016 7 1340
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Russell T. Naven,Sheila Kantesaria,Sashi Nadanaciva,Thomas Schroeter,Karen L. Leach Toxicol. Res. 2013 2 235
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Yaning Su,Li Li,Haibin Wang,Xiaochen Wang,Zhiyuan Zhang Chem. Commun. 2016 52 2185
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Diazanaphthalenes Quinazolines
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Diazanaphthalenes Benzodiazines Quinazolines
- Pharmaceutical and Biochemical Products Medical Target Class
- Other Chemical Reagents
Additional information on Canertinib
Canertinib: A Comprehensive Overview
Canertinib, also known by its CAS number 267243-28-7, is a promising compound that has garnered significant attention in the field of pharmacology and drug development. This compound is part of a class of agents designed to target specific molecular pathways involved in various diseases, particularly cancer. Recent advancements in research have shed light on its potential applications and mechanisms of action, making it a topic of interest for both academia and industry.
The chemical structure of Canertinib is characterized by its unique arrangement of functional groups, which contribute to its pharmacokinetic properties. These properties are crucial for determining its efficacy and safety profiles. Studies have shown that the compound exhibits favorable bioavailability, allowing it to reach therapeutic concentrations in target tissues. This characteristic is particularly important for drugs intended for chronic conditions or those requiring sustained release.
One of the most notable aspects of Canertinib is its ability to modulate specific signaling pathways. Recent research has focused on its interaction with key enzymes and receptors, which play pivotal roles in cell proliferation, apoptosis, and angiogenesis. By inhibiting these pathways, Canertinib demonstrates potential anti-tumor activity, making it a candidate for cancer therapy. Preclinical studies have shown promising results in reducing tumor growth and metastasis in animal models.
In addition to its therapeutic potential, the development of Canertinib has been supported by cutting-edge research methodologies. Advanced techniques such as high-throughput screening and computational modeling have been employed to optimize its structure and improve its pharmacodynamic properties. These efforts have resulted in a compound with enhanced selectivity and reduced off-target effects, which are critical for minimizing adverse effects in patients.
The clinical development of Canertinib is currently underway, with several phase I and II trials evaluating its safety and efficacy in human subjects. Early results indicate that the compound is well-tolerated at therapeutic doses, with minimal side effects reported. These findings are encouraging and suggest that Canertinib could be a viable option for patients who have not responded to conventional treatments.
Beyond cancer therapy, researchers are exploring the potential of Canertinib in other therapeutic areas. For instance, its ability to modulate inflammatory pathways makes it a candidate for treating autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease. Emerging data from preclinical studies suggest that it could reduce inflammation by inhibiting pro-inflammatory cytokines, thereby offering a novel approach to managing these conditions.
The development of Canertinib also highlights the importance of interdisciplinary collaboration in drug discovery. Scientists from diverse fields, including chemistry, biology, and medicine, have contributed to its design and evaluation. This collaborative approach has accelerated the translation of basic research into clinical applications, demonstrating the power of teamwork in advancing medical science.
In conclusion, Canertinib, with its CAS number 267243-28-7, represents a significant advancement in the field of pharmacology. Its unique properties, combined with ongoing research efforts, position it as a potential breakthrough therapy for various diseases. As clinical trials continue to progress, further insights into its efficacy and safety will emerge, paving the way for its widespread use in clinical practice.
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